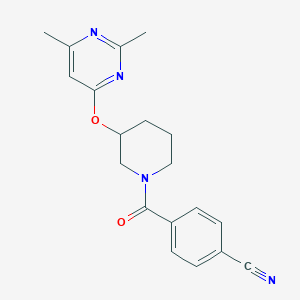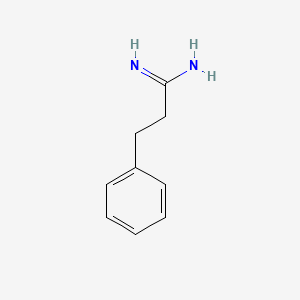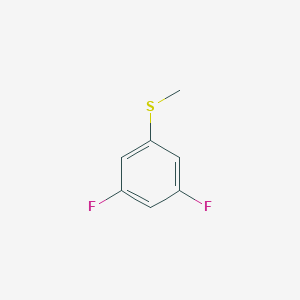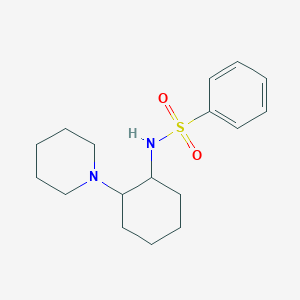![molecular formula C7H11N3O B2384329 [1-(环丙基甲基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1249379-48-3](/img/structure/B2384329.png)
[1-(环丙基甲基)-1H-1,2,3-三唑-4-基]甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C7H11N3O. It is part of the triazole family, which is known for its broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features a cyclopropylmethyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for research and industrial applications.
科学研究应用
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogen, making it a potential therapeutic target for certain types of cancer .
Mode of Action
This inhibition could potentially lead to a decrease in estrogen production, which could have a therapeutic effect in estrogen-dependent cancers .
Biochemical Pathways
Given the potential interaction with aromatase, it can be inferred that the compound may affect the steroidogenesis pathway, specifically the conversion of androgens to estrogens .
Result of Action
If the compound acts as an aromatase inhibitor, it could potentially lead to a decrease in estrogen levels, which could inhibit the growth of estrogen-dependent cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the use of “click” chemistry, a powerful and versatile synthetic technique. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The general reaction conditions include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and a solvent such as water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of [1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol may involve scaling up the CuAAC reaction. This requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound .
化学反应分析
Types of Reactions
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Cyclopropylmethyl-1H-1,2,3-triazole-4-carboxaldehyde or cyclopropylmethyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the methanol group, which may affect its solubility and reactivity.
1-(Cyclopropylmethyl)-1H-1,2,4-triazole: Contains a different triazole ring, which can lead to variations in chemical and biological properties.
Cyclopropylmethanol: Lacks the triazole ring, resulting in different reactivity and applications.
Uniqueness
[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of both the cyclopropylmethyl group and the 1,2,3-triazole ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXRQMMTOQVNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-({7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2384246.png)
![N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2384249.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)






![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2384267.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
